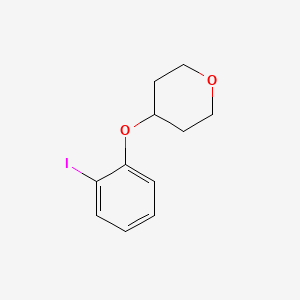

4-(2-Iodophenoxy)tetrahydropyran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

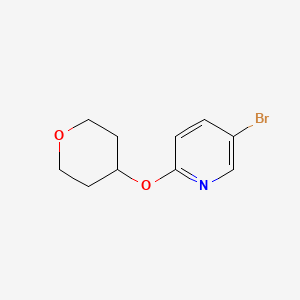

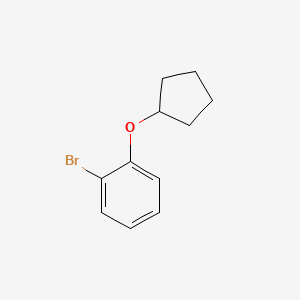

“4-(2-Iodophenoxy)tetrahydropyran” is a synthetic organic compound . It is also known as IODOTHP. The molecular formula of this compound is C11H13IO2 .

Synthesis Analysis

Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . The 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .Molecular Structure Analysis

The molecular structure of “4-(2-Iodophenoxy)tetrahydropyran” is represented by the formula C1COCCC1OC2=CC=CC=C2I .Chemical Reactions Analysis

Tetrahydropyranyl ethers are commonly used in organic synthesis . Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions .Applications De Recherche Scientifique

Application in Marine Natural Product Synthesis

Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of marine natural products .

Summary of the Application

Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . One such product is Neopeltolide, a potent antiproliferative marine natural product . The complex structure of Neopeltolide, which includes a tetrahydropyran ring, has made it an attractive target for synthetic chemists .

Methods of Application

The synthesis of Neopeltolide and its analogues often involves the construction of the tetrahydropyran ring . Various synthetic methods have been used, including hetero-Diels-Alder cycloadditions, oxa-Michael reactions, palladium-catalyzed alkoxycarbonylations, oxymercurations, radical cyclizations, and ring-closing metathesis .

Results or Outcomes

The synthesis of Neopeltolide has been achieved through these methods, and twenty total and formal syntheses of this natural product have been reported so far . These syntheses have allowed for in-depth biological investigations of Neopeltolide .

Use as Protecting Groups in Organic Synthesis

Scientific Field

This application falls under the field of Organic Synthesis .

Summary of the Application

Tetrahydropyranyl (THP) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis . These ethers are resilient to a variety of reactions .

Methods of Application

The alcohol is treated with 3,4-dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature . This forms 2-tetrahydropyranyl ethers, which can later be restored by acid-catalyzed hydrolysis .

Results or Outcomes

The use of THP ethers as protecting groups has been widely adopted in organic synthesis due to their resilience to a variety of reactions . They also display complex NMR spectra, which can interfere with analysis .

Production from Renewable Biomass

Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

Tetrahydropyran (THP) has been synthesized from renewable biomass via hydrogenation of furfural-derived 3,4-dihydropyran .

Methods of Application

The synthesis of THP from renewable biomass involves the hydrogenation of furfural-derived 3,4-dihydropyran over Ni/SiO2 in a continuous flow reactor at 150–200 °C .

Results or Outcomes

The process resulted in the production of THP at >99.8% selectivity and 98% yield .

Safety And Hazards

Propriétés

IUPAC Name |

4-(2-iodophenoxy)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTBIBCNKWWYRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621116 |

Source

|

| Record name | 4-(2-Iodophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Iodophenoxy)tetrahydropyran | |

CAS RN |

906352-70-3 |

Source

|

| Record name | Tetrahydro-4-(2-iodophenoxy)-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906352-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Iodophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)

![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)

![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)